3,15-Diacetylbenzoylaconine

Descripción

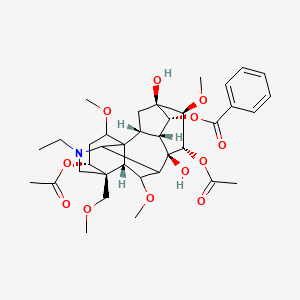

3,15-Diacetylbenzoylaconine (Dia) is a diterpenoid alkaloid derived from Aconitum species. Structurally, it features acetyl groups at the C3 and C15 positions, distinguishing it from related compounds like aconitine (C8-acetylated) and 3-acetylaconitine (C3- and C8-acetylated). Dia exhibits analgesic properties but with markedly reduced neurotoxicity compared to its parent alkaloids . Its mechanism involves supraspinal modulation, particularly targeting the periaqueductal gray (PAG) and locus coeruleus (LC) pathways, rather than spinal microglial activity . Pharmacokinetic studies in mice show rapid distribution (T½α = 0.99 min) and a brain concentration peak at 30 minutes post-IV administration, suggesting efficient blood-brain barrier penetration .

Propiedades

Número CAS |

119347-27-2 |

|---|---|

Fórmula molecular |

C36H49NO12 |

Peso molecular |

687.783 |

InChI |

InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(41)29(49-32(40)20-12-10-9-11-13-20)24(21)36(42,31(30(34)46-7)48-19(3)39)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,41-42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25?,26+,27-,28?,29-,30+,31+,33+,34-,35?,36-/m1/s1 |

Clave InChI |

HAPWUGIDIIBQHS-GOPUIIGTSA-N |

SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5OC(=O)C)OC)O)O)OC)OC)OC(=O)C)COC |

Sinónimos |

3,15-diacetylbenzoylaconine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

The pharmacological profile of Dia is influenced by its acetyl group positions:

- Aconitine (Aco): Contains a C8-acetylester group critical for high potency but associated with severe neurotoxicity (TD50 = 0.5 nmol, therapeutic index = 14:1). Aconitine directly activates spinal microglial dynorphin A (EC50 = 32 nM) .

- 3-Acetylaconitine (Ace) : Retains C3 and C8 acetyl groups, conferring intermediate analgesic potency (ED50 ~0.1–0.3 mg/kg) and a therapeutic index of 0.4–0.9-fold lower than Dia .

- Benzoylmesaconine/Benzoylhypaconine: Lack C8 acetyl groups, resulting in ~100-fold lower antinociceptive activity compared to their parent alkaloids .

Mechanistic Insights

- Spinal vs. Supraspinal Action: Unlike Aco and Ace, which act via spinal dynorphin A upregulation, Dia’s analgesia requires intact supraspinal pathways (e.g., LC lesions abolish its effects) .

- Neurotoxicity : Aco’s C8-acetylester group correlates with acute paralysis (TD50 = 0.5 nmol), while Dia’s C3/C15 acetylation minimizes this risk .

Pharmacokinetic Behavior

- Dia : Rapid distribution (T½α = 0.99 min) and brain exposure peaking at 30 minutes post-IV dose .

- Aco/Ace : Faster spinal uptake but narrower therapeutic windows due to neurotoxicity .

Research Implications

Dia’s structural modifications position it as a prodrug candidate with a favorable safety profile, suitable for chronic pain management. Its supraspinal mechanism avoids microglial activation-linked side effects, a limitation of spinal-acting alkaloids like Aco . Further studies should explore synergistic combinations with opioids or NSAIDs to enhance efficacy while retaining low toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.